
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile reagent that can be used in a variety of chemical reactions, including the protection of alcohols and amines, the synthesis of carbohydrates, and the preparation of chiral building blocks.
Mechanism Of Action
The mechanism of action of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed to function as a protecting group for alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be easily removed under mild conditions, making it a useful reagent for protecting these functional groups during chemical reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, it is not used as a drug and has no reported side effects.
Advantages And Limitations For Lab Experiments
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also easily removable under mild conditions, making it a useful protecting group for alcohols and amines. However, (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations. It is a toxic substance and should be handled with care. It is also relatively expensive, which may limit its use in some research settings.
Future Directions
There are several future directions for the use of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One potential area of research is the development of new synthetic routes for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde that are more efficient and cost-effective. Another potential area of research is the development of new applications for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, such as in the preparation of chiral ligands for asymmetric catalysis. Finally, there is a need for more research on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde to better understand its potential uses and limitations in scientific research.
Synthesis Methods
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized through a multistep process starting with 2,5-dimethoxytetrahydrofuran. The first step involves the oxidation of 2,5-dimethoxytetrahydrofuran to form 2,5-dimethoxytetrahydrofuran-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-butanediol to form (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde.
Scientific Research Applications
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a versatile reagent. It has been used in the synthesis of carbohydrates, the preparation of chiral building blocks, and the protection of alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the preparation of chiral stationary phases for chromatography and in the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
159551-30-1 |
|---|---|
Product Name |
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI Key |
QMIGEDXMDGEZSR-QYNIQEEDSA-N |
Isomeric SMILES |
CO[C@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Canonical SMILES |
COC1CC(C(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



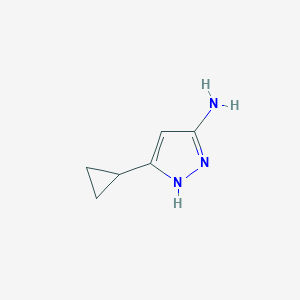
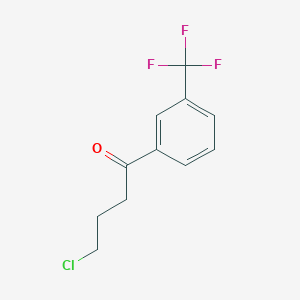
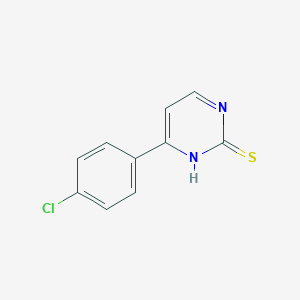
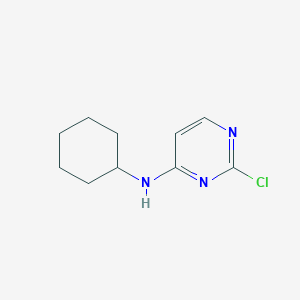
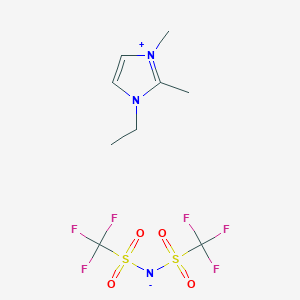
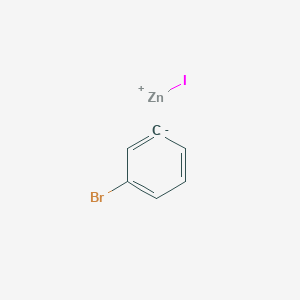
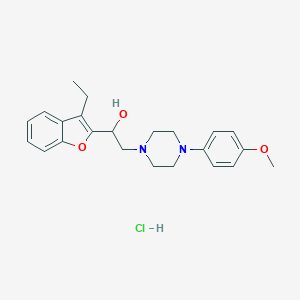
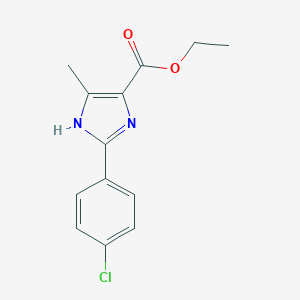
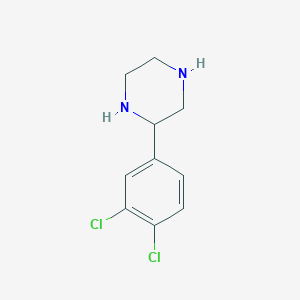
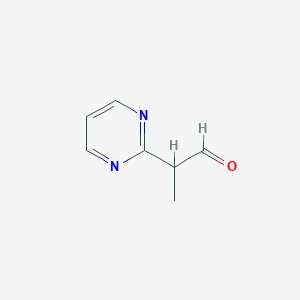
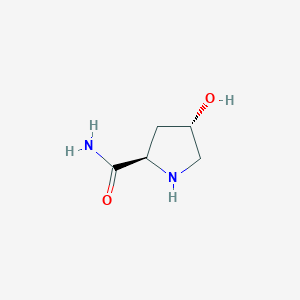
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
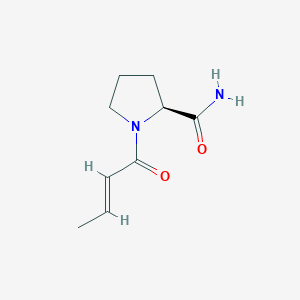
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)